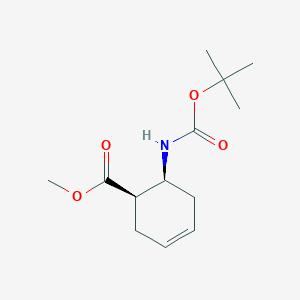

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate

Description

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate (CAS: 836607-50-2) is a chiral cyclohexene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The compound’s stereochemistry (relative configuration: 1R,6S) and functional groups make it valuable in organic synthesis, particularly as a protected intermediate for amine-containing molecules. It is commercially available with a purity of 95% (Combi-Blocks, Catalog No. QW-4301) .

Properties

IUPAC Name |

methyl (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIDCDXFSTUXMB-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Boc-Protected Amino Group: The amino group is introduced via nucleophilic substitution, followed by protection with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the double bond in the cyclohexene ring.

Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

Industry: The compound is used in the production of fine chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogous molecules:

Biological Activity

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHNO and a molecular weight of 257.33 g/mol. Its structure includes a cyclohexene ring with a tert-butoxycarbonyl (Boc) amino group, which plays a crucial role in its biological activity.

Research indicates that this compound may interact with specific biological targets, influencing various biochemical pathways. The Boc group enhances solubility and stability, potentially increasing the compound's bioavailability.

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit promising anticancer properties. For instance, research on related cyclohexene derivatives suggests they may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways such as the MAPK/ERK pathway.

Neuroprotective Effects

Preliminary studies indicate that this compound could possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve reducing oxidative stress and inflammation in neuronal cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 257.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Case Studies

-

Study on Antitumor Activity :

- Objective : Evaluate the efficacy of this compound against various cancer cell lines.

- Findings : The compound showed significant cytotoxicity against breast and colon cancer cell lines, with IC values in the micromolar range. Mechanistic studies indicated induction of apoptosis and cell cycle arrest.

-

Neuroprotective Study :

- Objective : Assess the neuroprotective potential in an animal model of Alzheimer's disease.

- Findings : Administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests. Biochemical assays indicated decreased levels of oxidative stress markers.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Studies have suggested that modifications to the Boc group can enhance its therapeutic profile, leading to more effective derivatives.

Q & A

Q. What are the critical considerations for synthesizing (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate?

- Methodological Answer : Synthesis typically involves cycloaddition reactions (e.g., Diels-Alder) to form the cyclohexene core, followed by Boc protection of the amino group. For example, analogous compounds like allyl-1,3,4-trimethylcyclohex-3-enecarboxylate are synthesized via cycloaddition of dienes and dienophiles (e.g., allyl methacrylate) . Lactone ring-opening reactions under controlled conditions (e.g., using ethyl esters) can further functionalize the scaffold . Key steps include:

- Stereochemical control : Use chiral catalysts or auxiliaries to achieve the desired (1R,6S) configuration.

- Boc protection : Introduce tert-butoxycarbonyl under anhydrous conditions to prevent premature deprotection .

- Purification : Column chromatography or recrystallization to isolate enantiomerically pure product.

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Definitive confirmation of absolute configuration .

- NMR analysis : NOESY/ROESY experiments to identify spatial proximity of substituents (e.g., cyclohexene protons and Boc groups) .

- Chiral HPLC : Compare retention times with known standards to verify enantiomeric purity .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the Boc group during functionalization?

- Methodological Answer : The Boc group is susceptible to acidic conditions (e.g., TFA) and elevated temperatures. To mitigate decomposition:

- pH monitoring : Maintain neutral to slightly basic conditions during reactions.

- Low-temperature protocols : Perform reactions at 0–4°C to slow unwanted side reactions .

- In situ protection : Use scavengers like triethylamine to neutralize acidic byproducts .

Stability data for similar compounds indicate decomposition above 40°C, necessitating strict temperature control .

Q. What strategies resolve contradictions in stereochemical outcomes reported for cyclohexenecarboxylate derivatives?

- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., syn vs. anti addition in cycloadditions). To address this:

- Computational modeling : Use DFT calculations to predict transition-state energies and favor the desired pathway .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor one pathway (e.g., shorter times for kinetic products) .

- Isotopic labeling : Track stereochemical outcomes using deuterated reagents or 13C-labeled intermediates .

Q. How can researchers optimize the enantiomeric excess (ee) of this compound for pharmaceutical applications?

- Methodological Answer :

- Chiral catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for high ee .

- Dynamic kinetic resolution : Employ enzymes or chiral bases to racemize undesired enantiomers during synthesis .

- Crystallization-induced asymmetric transformation : Recrystallize under controlled conditions to enrich the desired enantiomer .

Data Contradiction and Stability Analysis

Q. Why do some studies report conflicting data on the compound’s thermal stability?

- Methodological Answer : Variations arise from differences in sample purity and storage conditions. For example:

- Impurity effects : Trace acids or moisture accelerate decomposition; ensure anhydrous storage at –20°C .

- Analytical methods : TGA vs. DSC may yield different decomposition profiles. Cross-validate using multiple techniques .

- Matrix effects : Degradation rates increase in polar solvents (e.g., DMSO vs. THF) due to solvolysis .

Experimental Design Considerations

Q. How should researchers design experiments to account for organic degradation during prolonged data collection?

- Methodological Answer :

- Temperature control : Use cooling systems (e.g., ice baths or Peltier devices) to maintain samples at 4°C during analysis .

- Time-stamped sampling : Collect aliquots at fixed intervals to track degradation kinetics.

- Stabilizers : Add radical scavengers (e.g., BHT) or antioxidants to slow oxidation .

Table: Key Stability Parameters for Handling and Storage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.